7-Cyclohexyl-7-oxoheptanoic acid

Description

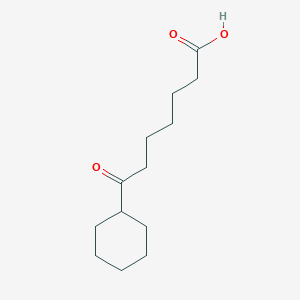

Structure

3D Structure

Properties

IUPAC Name |

7-cyclohexyl-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c14-12(11-7-3-1-4-8-11)9-5-2-6-10-13(15)16/h11H,1-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYUQMVVPZHXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645354 | |

| Record name | 7-Cyclohexyl-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-74-0 | |

| Record name | ζ-Oxocyclohexaneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Cyclohexyl-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Cyclohexyl-7-oxoheptanoic Acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 7-Cyclohexyl-7-oxoheptanoic acid, a molecule of interest for researchers in medicinal chemistry and materials science. While specific literature on this compound is limited, this document consolidates fundamental chemical principles and proven experimental methodologies for analogous compounds to offer a robust framework for its synthesis, purification, characterization, and potential applications. The guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to work with this and structurally related keto-acids.

Introduction: Unveiling the Potential of a Bifunctional Scaffold

This compound (CAS No: 898766-74-0) is a bifunctional organic molecule featuring a terminal carboxylic acid and a cyclohexyl ketone.[1] This unique architecture, combining a lipophilic cyclic ketone with a polar carboxylic acid connected by a flexible aliphatic chain, makes it an intriguing building block for various applications. The cyclohexyl moiety can influence steric interactions and solubility, while the ketone and carboxylic acid groups provide reactive handles for a multitude of chemical transformations.

In the broader context of drug discovery, keto-acid motifs are present in various bioactive molecules and can act as pharmacophores or as linkers for conjugating different molecular fragments. For professionals in materials science, such bifunctional molecules can be utilized in the synthesis of novel polymers and for the functionalization of surfaces. This guide will delve into the core aspects of this compound, providing a scientifically grounded pathway for its laboratory preparation and analysis.

Physicochemical Properties and Structural Elucidation

The fundamental properties of this compound are summarized in the table below. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data.[1]

| Property | Value | Source |

| CAS Number | 898766-74-0 | [1] |

| Molecular Formula | C₁₃H₂₂O₃ | [1] |

| Molecular Weight | 226.31 g/mol | [1] |

| Predicted Boiling Point | 398.6 ± 25.0 °C | ChemicalBook |

| Predicted Density | 1.053 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 4.74 ± 0.10 | ChemicalBook |

Chemical Structure

The chemical structure of this compound consists of a heptanoic acid backbone where the C7 position is substituted with a cyclohexylcarbonyl group.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Proposed Experimental Protocol

Synthetic Strategy: Grignard Reaction

The proposed synthesis is a two-step process starting from commercially available materials: cyclohexyl bromide and pimeloyl chloride. This method is analogous to the synthesis of other keto-acids where a Grignard reagent is reacted with an acyl chloride.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Cyclohexyl bromide (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a single crystal)

-

Pimeloyl chloride (1.1 eq)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

Step 1: Preparation of Cyclohexylmagnesium Bromide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine and a portion of anhydrous THF.

-

In the dropping funnel, prepare a solution of cyclohexyl bromide (1.0 eq) in anhydrous THF.

-

Add a small amount of the cyclohexyl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.

-

Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Pimeloyl Chloride and Work-up

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of pimeloyl chloride (1.1 eq) in anhydrous THF to the Grignard reagent via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to yield the pure product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the aliphatic chain protons, and the acidic proton of the carboxylic acid. The protons alpha to the ketone and the carboxylic acid will appear as distinct triplets.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the ketone and the carboxylic acid at the downfield region. The cyclohexyl and aliphatic carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

-

A broad O-H stretch from the carboxylic acid dimer, typically in the range of 3300-2500 cm⁻¹.

-

C-H stretching from the aliphatic portions around 2950-2850 cm⁻¹.

-

A strong C=O stretch from the ketone at approximately 1705-1685 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid at around 1720-1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed, confirming the molecular weight of 226.31 g/mol .

Potential Applications and Future Directions

This compound serves as a versatile building block with potential applications in several areas of chemical research:

-

Drug Discovery: The molecule can be used as a starting material for the synthesis of more complex molecules with potential biological activity. The ketone and carboxylic acid functionalities allow for a wide range of chemical modifications.

-

Linker Technology: In the field of bioconjugation and antibody-drug conjugates (ADCs), bifunctional linkers are crucial. The distinct reactivity of the ketone and carboxylic acid could be exploited for the sequential attachment of different molecules.

-

Polymer Chemistry: As a difunctional monomer, it can be incorporated into polyester or polyamide chains to modify the properties of the resulting polymers, introducing a bulky cyclohexyl group that can affect crystallinity and thermal properties.

Future research could focus on the synthesis of a library of derivatives by modifying the ketone and carboxylic acid groups to explore their structure-activity relationships in various biological assays. Furthermore, the use of this molecule in the development of novel materials with tailored properties warrants investigation.

Conclusion

This technical guide has provided a detailed, albeit predictive, framework for the synthesis, purification, and characterization of this compound. By leveraging established chemical principles and analogous reaction protocols, researchers can confidently approach the preparation and study of this interesting bifunctional molecule. The insights provided herein are intended to facilitate further exploration of its chemical reactivity and potential applications in diverse scientific fields.

References

- Google Patents. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.

-

Wikipedia. Friedel–Crafts reaction. [Link]

Sources

7-Cyclohexyl-7-oxoheptanoic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Cyclohexyl-7-oxoheptanoic acid (CAS Number: 898766-74-0), a molecule of interest for researchers and scientists in the field of drug development. While specific data on this compound is limited, this paper constructs a detailed profile by examining its core chemical properties, proposing a viable synthetic pathway, and exploring its potential biological significance and applications based on its structural motifs. This guide is intended to serve as a foundational resource, offering both theoretical insights and practical, field-proven methodologies to stimulate further investigation into this and related chemical entities.

Introduction: Unveiling a Potential Pharmacophore

In the landscape of medicinal chemistry, the strategic combination of distinct structural moieties is a cornerstone of rational drug design. This compound presents an intriguing scaffold, integrating a lipophilic cyclohexyl group with a flexible seven-carbon chain containing a ketone and a terminal carboxylic acid. The carboxylic acid group is a well-established pharmacophore found in over 450 marketed drugs, prized for its ability to engage in hydrogen bonding and ionic interactions with biological targets.[1][2] Concurrently, the cyclohexyl moiety offers a three-dimensional, non-aromatic lipophilic element that can enhance binding affinity and modulate pharmacokinetic properties.

The presence of both a ketone and a carboxylic acid on a flexible aliphatic chain suggests potential for this molecule to act as a versatile building block or a bioactive compound in its own right. Long-chain keto acids are involved in various metabolic pathways, and their synthetic analogs are of significant interest in metabolic disease research and beyond.[3] This guide will dissect the components of this compound, providing a robust framework for its synthesis, characterization, and potential exploration in drug discovery programs.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 898766-74-0 | [4] |

| Molecular Formula | C₁₃H₂₂O₃ | [4] |

| Molecular Weight | 226.31 g/mol | [4] |

| Predicted Boiling Point | 398.6 ± 25.0 °C | |

| Predicted Density | 1.053 ± 0.06 g/cm³ | |

| Predicted pKa | 4.74 ± 0.10 | |

| XLogP3 | 2.7 |

The predicted pKa of 4.74 suggests that at physiological pH, the carboxylic acid will be predominantly ionized, enhancing aqueous solubility. The XLogP3 value of 2.7 indicates a moderate level of lipophilicity, suggesting a good balance for membrane permeability and interaction with hydrophobic binding pockets.

Proposed Synthesis Pathway: A Friedel-Crafts Approach

While no specific synthesis for this compound has been published, a plausible and efficient route can be designed based on the well-established Friedel-Crafts acylation reaction.[5] This electrophilic aromatic substitution allows for the formation of a carbon-carbon bond between an acyl group and, in this case, an aliphatic ring.

The proposed synthesis involves the reaction of cyclohexane with a derivative of pimelic acid (heptanedioic acid). A suitable acylating agent would be pimelic anhydride or pimeloyl chloride. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for activating the acylating agent.[6]

Reaction Scheme

Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed with checkpoints for reaction monitoring and product verification.

Materials:

-

Pimeloyl chloride (1 equivalent)

-

Cyclohexane (used as both reactant and solvent, in excess)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)

-

Dichloromethane (CH₂Cl₂) (anhydrous, as an alternative solvent)

-

Hydrochloric acid (HCl), 5M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer.

Procedure:

-

Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl gas evolution).

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

-

Addition of Acylating Agent: Dissolve pimeloyl chloride (1 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C. The formation of the acylium ion complex is an exothermic process.

-

Addition of Cyclohexane: Add cyclohexane (1.5 eq) to the reaction mixture dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by taking aliquots, quenching them with dilute HCl, extracting with ethyl acetate, and spotting on a silica plate.

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 5M HCl. This will hydrolyze the aluminum complexes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Validation and Characterization:

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretches of the ketone and carboxylic acid.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Biological Activity and Applications in Drug Discovery

The structural features of this compound suggest several avenues for its potential application in drug discovery.

Role as a Scaffold in Metabolic Disease Research

Long-chain and very-long-chain fatty acids are integral to cellular metabolism and signaling.[3][7] The enzymes involved in their synthesis and modification, such as 3-ketoacyl-CoA synthases, are potential drug targets.[8] this compound, as a modified long-chain keto acid, could be investigated as a modulator of enzymes involved in fatty acid metabolism. Its potential to inhibit or act as a substrate for these enzymes could be explored in the context of metabolic disorders like diabetes and obesity.

A Building Block for Novel Therapeutics

The carboxylic acid moiety provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives.[9] Esterification or amidation could be used to modulate the compound's pharmacokinetic properties. The cyclohexyl ketone could also be a site for further functionalization. The core structure could be incorporated into larger molecules to probe specific biological targets.

Potential as an Anti-inflammatory or Antibacterial Agent

Fatty acids and their derivatives have been noted for their antimicrobial properties.[10] The lipophilic nature of the cyclohexyl group combined with the acidic functionality could facilitate interaction with and disruption of bacterial cell membranes. Further derivatization could enhance this potential activity.

The workflow for exploring these potential applications is outlined below:

Caption: A high-level workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound is a molecule with untapped potential in the realm of drug discovery and chemical biology. While direct experimental data remains scarce, its structural components suggest a rich field for investigation. This guide has provided a foundational framework, including a plausible synthesis and a rationale for exploring its biological activities. It is our hope that this detailed analysis will serve as a catalyst for further research, unlocking the potential of this and structurally related compounds as valuable tools and therapeutic leads. The methodologies and insights presented herein are designed to be immediately applicable, providing a clear path for scientists to embark on the exploration of this promising chemical entity.

References

-

ChemRxiv. (2022). A Prodigious Behavior of Cycloalkyl Carboxylic Acid to Access 2D Space from 3D Space via Multifold C-H Activation. ChemRxiv. Retrieved from [Link]

-

U.S. National Library of Medicine. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Retrieved from [Link]

-

SynArchive. Friedel-Crafts Acylation. SynArchive. Retrieved from [Link]

-

Harvard University Department of Chemistry and Chemical Biology. Electrophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (2021). Cycloalkyl-containing carboxylic acids and uses thereof. Google Patents.

-

ResearchGate. (2019). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate. Retrieved from [Link]

-

Beilstein-Institut. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

U.S. National Library of Medicine. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central. Retrieved from [Link]

- Wiley-VCH. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.

- Google Patents. (2005). Synthetic method of 7-chloro-2-oxoheptanoic acid. Google Patents.

-

U.S. National Library of Medicine. (1991). Biological activities of chemically synthesized 2-keto-3-deoxyoctonic acid-(alpha 2----6)-D-glucosamine analogs of lipid A. PubMed. Retrieved from [Link]

-

U.S. National Library of Medicine. 7-Oxoheptanoic acid. PubChem. Retrieved from [Link]

-

University of Luxembourg. 7-oxoheptanoic acid (C7H12O3). PubChemLite. Retrieved from [Link]

-

U.S. National Library of Medicine. (1991). Biological activities of chemically synthesized 2-keto-3-deoxyoctonic acid-(alpha 2----6)-D-glucosamine analogs of lipid A. PubMed Central. Retrieved from [Link]

-

U.S. National Library of Medicine. 7-Chloro-7-oxoheptanoic acid. PubChem. Retrieved from [Link]

-

U.S. National Library of Medicine. (2023). Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets. PubMed. Retrieved from [Link]

-

MDPI. (2022). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. MDPI. Retrieved from [Link]

-

U.S. National Library of Medicine. (2012). Inhibition of saturated very-long-chain fatty acid biosynthesis by mefluidide and perfluidone, selective inhibitors of 3-ketoacyl-CoA synthases. PubMed. Retrieved from [Link]

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. synarchive.com [synarchive.com]

- 6. DSpace [open.bu.edu]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of saturated very-long-chain fatty acid biosynthesis by mefluidide and perfluidone, selective inhibitors of 3-ketoacyl-CoA synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

synthesis of 7-Cyclohexyl-7-oxoheptanoic acid

An In-Depth Technical Guide to the Synthesis of 7-Cyclohexyl-7-oxoheptanoic Acid

For inquiries, please contact: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to this compound, a molecule of interest for researchers, scientists, and professionals in drug development and fine chemical synthesis. The primary focus of this document is a detailed exploration of a robust and scientifically sound two-step synthetic route commencing with a Friedel-Crafts acylation, followed by a catalytic hydrogenation. This guide elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses alternative synthetic strategies. The content is structured to offer both theoretical understanding and practical guidance for the laboratory-scale synthesis of this target compound.

Introduction and Significance

This compound is a bifunctional molecule featuring a cyclohexyl ketone and a terminal carboxylic acid. This unique structural arrangement makes it a valuable building block in organic synthesis. The keto group can be subjected to a variety of transformations, such as reduction, oximation, or Wittig reactions, while the carboxylic acid moiety allows for esterification, amidation, and other coupling reactions. These characteristics make it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and specialty polymers. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical research community.

Recommended Synthetic Pathway: Friedel-Crafts Acylation Followed by Catalytic Hydrogenation

A highly logical and efficient approach to the involves a two-step process:

-

Step 1: Friedel-Crafts Acylation of Benzene with Adipoyl Chloride Monomethyl Ester. This reaction forms the carbon-carbon bond between the aromatic ring and the seven-carbon chain, resulting in the formation of methyl 7-oxo-7-phenylheptanoate.

-

Step 2: Catalytic Hydrogenation of the Aromatic Ring. The phenyl group of the intermediate is then reduced to a cyclohexyl group, yielding the desired product, this compound, after saponification of the methyl ester.

This pathway is advantageous due to the ready availability of the starting materials and the well-established nature of both Friedel-Crafts acylations and catalytic hydrogenations.

Step 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1][2] In this proposed synthesis, benzene is acylated with adipoyl chloride monomethyl ester. The use of the monomethyl ester of adipoyl chloride is crucial to prevent polymerization and to protect one of the carboxylic acid groups.

Mechanism:

The reaction is initiated by the activation of the acyl chloride by the Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[3] This acylium ion is then attacked by the nucleophilic π-electrons of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). The aromaticity is restored by the loss of a proton, which is facilitated by the [AlCl₄]⁻ complex, regenerating the Lewis acid catalyst.

Diagram of the Friedel-Crafts Acylation Mechanism:

Caption: Mechanism of Friedel-Crafts Acylation.

Step 2: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of aromatic rings to their corresponding cycloalkanes. This step is critical for converting the phenyl group of the intermediate into the desired cyclohexyl group. The reaction is typically carried out under a hydrogen atmosphere in the presence of a heterogeneous catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C).

Mechanism:

The hydrogenation process involves the chemisorption of both the aromatic substrate and molecular hydrogen onto the surface of the metal catalyst. The hydrogen molecule dissociates into hydrogen atoms on the catalyst surface. These adsorbed hydrogen atoms are then sequentially added to the aromatic ring, leading to its saturation and the formation of the cyclohexyl ring.

Diagram of the Synthetic Workflow:

Caption: Overall synthetic workflow.

Experimental Protocols

The following protocols are provided as a guide for the laboratory . All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Preparation of Adipoyl Chloride Monomethyl Ester

-

Esterification: In a round-bottom flask equipped with a reflux condenser, dissolve adipic acid in a 5-fold molar excess of methanol. Add a catalytic amount of sulfuric acid (approximately 1-2% by weight of adipic acid).

-

Reaction: Heat the mixture to reflux for 4-6 hours.

-

Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the dimethyl adipate with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Partial Hydrolysis: To the dimethyl adipate, add one equivalent of sodium hydroxide in a methanol/water solution. Stir at room temperature for 12-16 hours.

-

Isolation: Acidify the reaction mixture with dilute hydrochloric acid and extract the adipic acid monomethyl ester with ethyl acetate. Dry the organic layer and remove the solvent to yield the product.

-

Chlorination: To the adipic acid monomethyl ester, add thionyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2-3 hours, or until gas evolution ceases. Remove the excess thionyl chloride by distillation under reduced pressure to obtain adipoyl chloride monomethyl ester.

Synthesis of Methyl 7-oxo-7-phenylheptanoate (Friedel-Crafts Acylation)

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), place anhydrous aluminum chloride (1.1 equivalents) in anhydrous benzene (which acts as both solvent and reactant).

-

Addition of Acyl Chloride: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of adipoyl chloride monomethyl ester (1 equivalent) in anhydrous benzene dropwise from the dropping funnel over 1-2 hours.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by concentrated hydrochloric acid.

-

Work-up: Separate the organic layer and extract the aqueous layer with benzene or diethyl ether. Combine the organic layers, wash with water, a saturated solution of sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound (Catalytic Hydrogenation and Saponification)

-

Hydrogenation: In a high-pressure hydrogenation vessel (e.g., a Parr apparatus), dissolve methyl 7-oxo-7-phenylheptanoate in a suitable solvent such as ethanol or acetic acid. Add the hydrogenation catalyst (e.g., 5% Rh/C, approximately 1-5 mol%).

-

Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Heat the mixture to 50-80 °C with vigorous stirring for 12-24 hours, or until hydrogen uptake ceases.

-

Filtration: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Saponification: To the filtrate containing ethyl 7-cyclohexyl-7-oxoheptanoate, add an aqueous solution of sodium hydroxide (2-3 equivalents) and heat to reflux for 2-4 hours.

-

Isolation: Cool the reaction mixture and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data Summary

The following table provides expected data for the key compounds in this synthetic pathway. Actual yields may vary depending on experimental conditions and scale.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |

| Adipoyl Chloride Monomethyl Ester | C₇H₁₁ClO₃ | 178.61 | Liquid | > 85 |

| Methyl 7-oxo-7-phenylheptanoate | C₁₄H₁₈O₃ | 234.29 | Oil/Low-melting solid | 70-85 |

| This compound | C₁₃H₂₂O₃ | 226.31 | Solid | > 90 (from hydrogenation/saponification) |

Alternative Synthetic Route: Grignard Reaction

An alternative approach to the involves the use of a Grignard reagent.[4][5] This pathway would likely involve the reaction of a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) with a suitable electrophilic seven-carbon synthon.

Plausible Grignard Route:

-

Preparation of Cyclohexylmagnesium Bromide: React cyclohexyl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF).[6]

-

Reaction with a Protected Adipic Acid Derivative: The Grignard reagent would then be reacted with a derivative of adipic acid where one of the carboxylic acid groups is protected, and the other is activated. A suitable reactant could be the acid chloride of the mono-ester of adipic acid, similar to the Friedel-Crafts route.

-

Work-up and Deprotection: An acidic work-up would protonate the intermediate alkoxide, and subsequent hydrolysis of the ester would yield the final product.

While viable, the Grignard approach may present challenges such as the potential for side reactions due to the high basicity of the Grignard reagent. The Friedel-Crafts acylation followed by hydrogenation is generally considered a more robust and scalable method for this particular target molecule.

Conclusion

This technical guide has outlined a detailed and reliable two-step synthesis for this compound, leveraging the well-established Friedel-Crafts acylation and catalytic hydrogenation reactions. The provided protocols offer a practical framework for the laboratory preparation of this versatile chemical intermediate. The discussion of the underlying mechanisms and an alternative Grignard-based route provides a comprehensive understanding of the synthetic options available to researchers in the field. Careful execution of the described procedures should enable the efficient synthesis of the target compound for further application in drug discovery and materials science.

References

-

PrepChem. (n.d.). Synthesis of 7-cyano-5-oxoheptanoic acid. PrepChem.com. Retrieved from [Link]

-

Prakash Academy. (2013, February 5). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene [Video]. YouTube. Retrieved from [Link]

-

Dissertation. (n.d.). Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. Retrieved from [Link]

- Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid. Google Patents.

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Octanoic acid, 7-oxo-, methyl ester. Organic Syntheses. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]

-

Leah4sci. (2020, February 18). Grignard Reagent, Reaction, Mechanism and Shortcut [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). Improved processes for preparing 7-(2-hexyl-5-hydroxy-cyclopentyl)-heptanoic acid. Google Patents.

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Chemistry LibreTexts. Retrieved from [Link]

-

Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cyclohexylcarbinol. Organic Syntheses. Retrieved from [Link]

- Google Patents. (n.d.). CN103319358B - Preparation method of 7-amino heptanoic acid. Google Patents.

-

Vedantu. (n.d.). How is 1cyclohexylmethanol prepared by the reaction class 12 chemistry CBSE. Vedantu. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Retrieved from [Link]

-

Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Beyond Benign. Retrieved from [Link]

Sources

An In-depth Technical Guide to 7-Cyclohexyl-7-oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Cyclohexyl-7-oxoheptanoic acid is a bifunctional molecule featuring a cyclohexyl ketone and a terminal carboxylic acid. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, expected spectroscopic characteristics, and potential applications in medicinal chemistry, with a focus on its role as a precursor for prostaglandin analogs and other bioactive molecules.

Introduction: Chemical Identity and Physicochemical Properties

This compound, confirmed by IUPAC nomenclature, is a saturated keto acid. Its structure combines a lipophilic cyclohexyl moiety with a polar carboxylic acid group, imparting amphiphilic characteristics that are often sought after in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 898766-74-0 | [1] |

| Molecular Formula | C₁₃H₂₂O₃ | [1] |

| Molecular Weight | 226.31 g/mol | [1] |

| Predicted Density | 1.053±0.06 g/cm³ | [1] |

| Predicted XLogP3 | 2.7 | [1] |

| Predicted PSA | 54.4 Ų | [1] |

Synthesis of this compound: A Validated Approach

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction.[2] This classic yet powerful method allows for the direct introduction of the acyl group to the cyclohexane ring. The proposed synthetic pathway involves the reaction of cyclohexane with a suitable acylating agent derived from suberic acid.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The logical and field-proven approach for the synthesis of this compound is the Friedel-Crafts acylation of cyclohexane with suberic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic and aliphatic rings.[2]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Materials:

-

Cyclohexane

-

Suberic anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.

-

Formation of Acylium Ion: Dissolve suberic anhydride (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the suberic anhydride solution dropwise to the stirred AlCl₃ suspension at 0 °C.

-

Acylation: After the addition is complete, add cyclohexane (1.5 eq.) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shift/Frequency | Assignment |

| ¹H NMR | δ 10-12 ppm (broad s, 1H) | Carboxylic acid proton (-COOH) |

| δ 2.5-2.8 ppm (m, 1H) | Cyclohexyl proton alpha to carbonyl | |

| δ 2.3-2.5 ppm (t, 2H) | Methylene protons alpha to carbonyl (-CH₂-CO-) | |

| δ 2.2-2.4 ppm (t, 2H) | Methylene protons alpha to carboxyl (-CH₂-COOH) | |

| δ 1.1-1.9 ppm (m, 16H) | Remaining cyclohexyl and methylene protons | |

| ¹³C NMR | δ ~210 ppm | Ketone carbonyl carbon (C=O) |

| δ ~180 ppm | Carboxylic acid carbonyl carbon (COOH) | |

| δ ~50 ppm | Cyclohexyl carbon alpha to carbonyl | |

| δ ~30-45 ppm | Methylene carbons | |

| δ ~25-30 ppm | Remaining cyclohexyl carbons | |

| IR Spectroscopy | 3300-2500 cm⁻¹ (broad) | O-H stretch of carboxylic acid |

| ~1710 cm⁻¹ (strong) | C=O stretch of ketone | |

| ~1700 cm⁻¹ (strong) | C=O stretch of carboxylic acid | |

| 2930, 2850 cm⁻¹ (strong) | C-H stretch of alkanes |

Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of this compound makes it a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Precursor for Prostaglandin Analogs

Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes.[3] Synthetic prostaglandin analogs are used in the treatment of various conditions, including glaucoma and cardiovascular diseases.[3] The heptanoic acid chain in this compound is a common structural motif in prostaglandins. The cyclohexyl group can serve as a bioisosteric replacement for the cyclopentane ring found in natural prostaglandins, potentially leading to analogs with improved pharmacokinetic or pharmacodynamic properties.

Caption: Synthetic utility in prostaglandin analog synthesis.

Building Block for Novel Heterocycles

The ketone and carboxylic acid functionalities can be independently or sequentially modified to construct a variety of heterocyclic scaffolds. For instance, the ketone can undergo condensation reactions with hydrazines or hydroxylamines to form pyrazoles or isoxazoles, respectively. The carboxylic acid can be converted to an amide, which can then participate in intramolecular cyclization reactions. These heterocyclic motifs are prevalent in many marketed drugs.

Role in the Synthesis of Bioactive Lipids

Keto acids are important intermediates in lipid metabolism and signaling. This compound can be used as a chemical probe to study enzymes involved in fatty acid metabolism or as a starting material for the synthesis of modified lipids with potential therapeutic applications. The cyclohexyl group can modulate the lipophilicity and metabolic stability of these synthetic lipids.

Conclusion

This compound is a valuable and versatile building block for researchers in organic synthesis and drug discovery. Its straightforward synthesis via Friedel-Crafts acylation and its bifunctional nature allow for the construction of a diverse range of complex molecules, including prostaglandin analogs and novel heterocyclic compounds. The physicochemical properties imparted by the cyclohexyl and carboxylic acid moieties make it an attractive starting material for the development of new therapeutic agents with optimized pharmacological profiles. This guide provides the foundational knowledge for the synthesis, characterization, and application of this important chemical entity.

References

-

Coulson, D. R. et al. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. Nature489 , 278–281 (2012). [Link]

-

PubChem. 7-Oxoheptanoic acid. [Link]

-

Stojanović, M. et al. Mechanochemical Friedel–Crafts acylations. Beilstein J. Org. Chem.15 , 1358–1364 (2019). [Link]

Sources

solubility of 7-Cyclohexyl-7-oxoheptanoic acid

An In-depth Technical Guide to the Aqueous Solubility of 7-Cyclohexyl-7-oxoheptanoic Acid for Pharmaceutical Research and Development

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a molecule of interest in drug discovery. We will delve into the theoretical underpinnings of its solubility, the profound influence of pH, and present detailed, field-proven methodologies for its empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, actionable protocols.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, aqueous solubility is a paramount physicochemical property. Poor solubility can lead to erratic and incomplete absorption from the gastrointestinal tract, resulting in low bioavailability and high inter-patient variability.[1][2][3] Consequently, a thorough understanding and accurate measurement of a compound's solubility are indispensable for informed decision-making in lead optimization, formulation development, and predicting in vivo performance.[1][3] This guide focuses on this compound, providing a detailed framework for assessing its solubility profile.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C13H22O3 | [4] |

| Molecular Weight | 226.31 g/mol | [4] |

| Predicted pKa | 4.74 ± 0.10 | [5] |

| Predicted XLogP3 | 2.7 | [4] |

| Predicted Boiling Point | 398.6 ± 25.0 °C | [5] |

| Predicted Density | 1.053 ± 0.06 g/cm3 | [5] |

The key feature influencing the aqueous is its carboxylic acid functional group, which has a predicted pKa of 4.74.[5] This indicates that it is a weak acid. The solubility of such ionizable compounds is highly dependent on the pH of the aqueous medium.[6][7][8][9][10] At pH values below its pKa, the molecule will predominantly exist in its neutral, protonated form, which is expected to have lower aqueous solubility due to the presence of the lipophilic cyclohexyl group.[10] Conversely, at pH values above the pKa, the carboxylic acid will be deprotonated to form the more polar and, therefore, more water-soluble carboxylate anion.[6][10]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When discussing solubility, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.[11][12]

-

Kinetic Solubility is typically measured in early drug discovery as a high-throughput screen. It involves dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[1][2] The concentration at which precipitation is first observed is the kinetic solubility. This method is fast but can often overestimate the true solubility because the compound may not have had sufficient time to form a stable crystal lattice and may exist in a supersaturated or amorphous state.[11]

-

Thermodynamic Solubility , also known as equilibrium solubility, is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved states.[1][11] This is considered the "true" solubility and is typically determined by adding an excess of the solid compound to the aqueous medium and allowing it to equilibrate over an extended period (e.g., 24-48 hours).[1][13][14] For regulatory purposes and late-stage development, thermodynamic solubility is the required measurement.[15][16][17]

Experimental Protocols for Solubility Determination

To obtain reliable solubility data for this compound, the following methodologies are recommended.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[14] It involves equilibrating an excess of the solid compound with the solvent of interest.

Protocol:

-

Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 6.8 (e.g., pH 1.2, 4.5, and 6.8 as recommended by regulatory agencies).[15][16][17] Ensure the temperature of the buffers is maintained at 37 ± 1 °C.[15][16][17]

-

Addition of Compound: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of a specific pH buffer. A general rule is to add enough compound so that a visible amount of solid remains at the end of the experiment.[13][14]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (37 ± 1 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[13] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) and analyzed; if the concentrations are consistent, equilibrium has been reached.[18]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[1][2]

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

pH Measurement: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[13][14]

pH-Metric Solubility Determination (Potentiometric Titration)

Potentiometric titration is a faster method for determining the pH-solubility profile of ionizable compounds.[19][20] It involves titrating a suspension of the compound with an acid or base and monitoring the pH.

Protocol:

-

Sample Preparation: Create a suspension of a known amount of this compound in a known volume of water.

-

Titration: While stirring, titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The point at which the solid completely dissolves is indicated by a change in the titration curve. The intrinsic solubility (solubility of the neutral form) and the pKa can be calculated from the titration data.[20][21] This method can be significantly faster than the shake-flask method.[19]

Expected Solubility Profile and Influencing Factors

Given the pKa of approximately 4.74, the is expected to be significantly influenced by pH.

-

At pH < pKa (e.g., in the stomach, pH 1.2-2.5): The compound will be predominantly in its neutral, less soluble form.

-

At pH > pKa (e.g., in the small intestine, pH 6.0-7.5): The compound will be mostly in its ionized, more soluble carboxylate form.

This pH-dependent solubility is a critical factor for predicting its oral absorption.

Conclusion

A comprehensive understanding of the is fundamental to its successful development as a drug candidate. This guide has outlined the theoretical principles governing its solubility, emphasizing the critical role of pH and the distinction between kinetic and thermodynamic measurements. The detailed protocols for the shake-flask and potentiometric titration methods provide a robust framework for obtaining accurate and reliable solubility data. By applying these methodologies, researchers can generate the crucial information needed to guide formulation strategies and predict the in vivo behavior of this compound, ultimately enhancing the probability of its clinical success.

References

- Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks.

- Brainly. (2023, July 11). 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- PubMed. (n.d.). pH-metric solubility. 3. Dissolution titration template method for solubility determination.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- ChemicalBook. (n.d.). This compound CAS#: 898766-74-0.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?

- ODU. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- PubMed. (n.d.). Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.

- World Health Organization (WHO). (n.d.). Annex 4.

- Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?

- Scite. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water.

- CDN. (2014, May 5). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction.

- Scribd. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.

- GCC. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Lab Report. (n.d.). Methods to Determine End Point of Potentiometric Titration and Applications.

- FDA. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms.

- EMA. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.

- FDA. (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers.

- ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?

- Dissolution Technologies. (2023, August 1). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study.

- CSUB. (n.d.). Lab 14: Qualitative Organic Analysis.

- Echemi. (n.d.). This compound.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. echemi.com [echemi.com]

- 5. This compound CAS#: 898766-74-0 [amp.chemicalbook.com]

- 6. brainly.com [brainly.com]

- 7. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. reddit.com [reddit.com]

- 11. ovid.com [ovid.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. quora.com [quora.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. who.int [who.int]

- 16. ema.europa.eu [ema.europa.eu]

- 17. fda.gov [fda.gov]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. scite.ai [scite.ai]

An In-depth Technical Guide to 7-Cyclohexyl-7-oxoheptanoic Acid: Synthesis, Analysis, and Applications in Drug Development

This technical guide provides a comprehensive overview of 7-Cyclohexyl-7-oxoheptanoic acid, a molecule of significant interest to researchers and professionals in drug development and chemical synthesis. This document delves into its fundamental properties, detailed synthetic and analytical methodologies, and its emerging role as a scaffold for developing novel therapeutics.

Core Molecular Attributes of this compound

This compound is a keto-acid characterized by a seven-carbon aliphatic chain, terminating in a carboxylic acid group at one end and a cyclohexyl ketone at the other. This bifunctional nature makes it a versatile building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂O₃ | |

| Molecular Weight | 226.31 g/mol | |

| Boiling Point (Predicted) | 398.6±25.0 °C | |

| Density (Predicted) | 1.053±0.06 g/cm³ | |

| pKa (Predicted) | 4.74±0.10 | |

| CAS Number | 898766-74-0 |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution method is adapted here for an alicyclic compound, cyclohexane, reacting with heptanedioic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The causality behind this choice of methodology lies in its efficiency and the relative availability of the starting materials. The Friedel-Crafts acylation provides a direct route to forming the carbon-carbon bond between the cyclohexyl ring and the heptanoyl chain.

Reaction Mechanism

The reaction proceeds through the formation of a highly reactive acylium ion intermediate.

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction completion and product purity.

Materials:

-

Heptanedioic acid

-

Acetic anhydride

-

Cyclohexane (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl, concentrated and dilute)

-

Sodium sulfate (Na₂SO₄, anhydrous)

-

Toluene

Procedure:

Part A: Synthesis of Heptanedioic Anhydride

-

Anhydride Formation: In a round-bottom flask equipped with a reflux condenser, combine heptanedioic acid (1 equivalent) and acetic anhydride (1.5 equivalents).

-

Reaction: Heat the mixture to reflux for 2 hours.

-

Purification: Remove the excess acetic anhydride and acetic acid by-product under reduced pressure. The resulting crude heptanedioic anhydride can be used directly in the next step.

Part B: Friedel-Crafts Acylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous cyclohexane (5 equivalents) and anhydrous dichloromethane (as a solvent). Cool the flask in an ice-water bath.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (2.5 equivalents). Caution: The reaction is exothermic and releases HCl gas.

-

Acylating Agent Addition: Dissolve the crude heptanedioic anhydride (1 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Carefully quench the reaction by pouring it over crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with dilute HCl, then with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Recrystallize the crude product from a minimal amount of hot toluene to yield pure this compound.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of the final compound. Due to the presence of the carboxylic acid, a reversed-phase method with an acidic mobile phase modifier is recommended to ensure good peak shape.

Table 2: Representative HPLC Method

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% A to 30% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Note: For sensitive detection, especially in biological matrices, pre-column derivatization with a fluorescent tag like 1,2-diamino-4,5-methylenedioxybenzene (DMB) can be employed, with fluorescence detection (e.g., Ex: 367 nm, Em: 446 nm).[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the non-volatile carboxylic acid group must be derivatized to a more volatile ester or silyl ether.

Derivatization Protocol (Esterification):

-

Sample Preparation: Dissolve a small amount of the sample in methanol.

-

Reagent Addition: Add a few drops of an esterification agent, such as BF₃-methanol.

-

Reaction: Heat the mixture at 60°C for 30 minutes.

-

Extraction: After cooling, add water and extract the methyl ester derivative with hexane.

-

Analysis: Inject the hexane layer into the GC-MS system.

Table 3: Representative GC-MS Method

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250°C |

| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| MS Source Temperature | 230°C |

| MS Quadrupole Temp. | 150°C |

| Scan Range | 50-500 m/z |

Applications in Drug Development: A Focus on ERAP1 Inhibition

The structural motif of a cyclohexyl group attached to a carboxylic acid chain has shown promise in the development of enzyme inhibitors. A particularly relevant target is the Endoplasmic Reticulum Aminopeptidase 1 (ERAP1).

The Role of ERAP1 in Immunology and Oncology

ERAP1 plays a critical role in the adaptive immune response by trimming peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[4] These peptide-MHC complexes are then presented on the cell surface for recognition by CD8+ T cells.

In cancer, tumor cells can evade immune surveillance by presenting a limited repertoire of neoantigens. By "over-trimming" potential neoantigens, ERAP1 can prevent their presentation and subsequent recognition by the immune system.[5]

Caption: Logical workflow of ERAP1 inhibition for enhanced tumor antigen presentation.

This compound as a Scaffold for ERAP1 Inhibitors

Inhibiting ERAP1 can alter the peptide repertoire presented by cancer cells, leading to the display of novel neoantigens that can be recognized by the immune system.[6][7] This makes ERAP1 a compelling target for cancer immunotherapy, particularly in combination with checkpoint inhibitors.[8][9]

This compound serves as an excellent starting point for the design of ERAP1 inhibitors. The cyclohexyl group can engage in hydrophobic interactions within the enzyme's active site, while the carboxylic acid provides a key anchoring point for binding and can be further modified to optimize potency and selectivity. Structure-activity relationship (SAR) studies on similar cyclohexyl acid derivatives have demonstrated their potential as potent and selective ERAP1 inhibitors.

Conclusion

This compound is a molecule with significant potential, underpinned by its straightforward synthesis and versatile chemical handles. This guide has provided a detailed framework for its preparation and characterization, adhering to principles of scientific integrity. The emerging application of its structural core in the development of ERAP1 inhibitors for cancer immunotherapy highlights its importance for the future of drug discovery. The methodologies and insights presented herein are intended to empower researchers to explore the full potential of this valuable chemical entity.

References

-

The Role of Aminopeptidase ERAP1 in Human Pathology—A Review - PubMed Central - [Link]

-

ERAP1 - Wikipedia - [Link]

-

ERAP1: a potential therapeutic target for a myriad of diseases - PubMed - [Link]

-

What are ERAP1 inhibitors and how do they work? - Patsnap Synapse - [Link]

-

Endoplasmic reticulum aminopeptidase 1 (ERAP1) trims MHC class I-presented peptides in vivo and plays an important role in immunodominance - PNAS - [Link]

-

erap1 inhibitors for enhancing tumour antigen presentation - Cancer Research Horizons - [Link]

-

The role of ERAP1 in autoinflammation and autoimmunity - PubMed - [Link]

-

First-in-class inhibitors of ERAP1 generate novel neoantigens driving anti-tumor effects - AACR Journals - [Link]

-

553 First-in-class inhibitors of ERAP1 alter the immunopeptidome of cancer, driving a differentiated T cell response leading to tumor growth inhibition - Journal for ImmunoTherapy of Cancer - [Link]

-

New enzyme inhibitor shows promise for treating cancers, autoimmune diseases - UIC today - [Link]

-

Analysis of intracellular α-keto acids by HPLC with fluorescence detection - RSC Publishing - [Link]

-

Analysis of intracellular α-keto acids by HPLC with fluorescence detection - The Royal Society of Chemistry - [Link]

-

Analysis of intracellular α-keto acids by HPLC with fluorescence detection - PubMed - [Link]

Sources

- 1. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ERAP1: a potential therapeutic target for a myriad of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New enzyme inhibitor shows promise for treating cancers, autoimmune diseases | UIC today [today.uic.edu]

- 6. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 9. jitc.bmj.com [jitc.bmj.com]

discovery of 7-Cyclohexyl-7-oxoheptanoic acid

An In-depth Technical Guide to the Synthesis and Characterization of 7-Cyclohexyl-7-oxoheptanoic Acid

Authored by: A Senior Application Scientist

Foreword: The Synthetic Pursuit of a Versatile Building Block

In the landscape of pharmaceutical and chemical research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Substituted heptanoic acids, for instance, represent a class of versatile building blocks crucial for the development of complex pharmaceutical agents. This guide focuses on a specific, yet under-documented member of this family: this compound. While the seminal "discovery" of this compound is not prominently recorded in scientific literature, its structure suggests a synthetic pathway rooted in fundamental organic chemistry principles. This document, therefore, serves as a comprehensive technical guide for the synthesis, purification, and characterization of this compound, providing researchers and drug development professionals with a robust and reproducible methodology. Our approach is grounded in the principles of the Friedel-Crafts acylation, a powerful and well-established reaction for the formation of carbon-carbon bonds.

Section 1: Retrosynthetic Analysis and Strategic Approach

The molecular architecture of this compound (C₁₃H₂₂O₃) features a cyclohexyl ring, a seven-carbon aliphatic chain, a ketone at the C7 position, and a terminal carboxylic acid. A logical retrosynthetic disconnection breaks the bond between the cyclohexyl ring and the carbonyl carbon, suggesting a Friedel-Crafts acylation reaction as the key synthetic step. This reaction involves the electrophilic substitution of an acyl group onto a hydrocarbon. In this case, the cyclohexyl moiety can be introduced via an acylation reaction on cyclohexane using a suitable seven-carbon dicarboxylic acid derivative.

Our proposed forward synthesis will, therefore, involve the acylation of cyclohexane with a derivative of adipic acid, specifically adipic anhydride or adipoyl chloride, in the presence of a Lewis acid catalyst. This approach is favored for its efficiency and the ready availability of the starting materials.

Section 2: The Core Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of this compound can be efficiently achieved through a Friedel-Crafts acylation reaction. This classic method, developed by Charles Friedel and James Crafts in 1877, involves the acylation of an aromatic or aliphatic compound using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[1]

Underlying Mechanism and Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich cyclohexane ring. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent by coordinating to a carbonyl oxygen, facilitating the departure of the leaving group and the formation of the acylium ion.[2] The choice of a stoichiometric amount of the Lewis acid is crucial, as the product ketone can form a stable complex with the catalyst, rendering it inactive.[1][3]

Detailed Experimental Workflow

Materials:

-

Cyclohexane (anhydrous)

-

Adipic anhydride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (anhydrous)

-

Deionized water

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Ice bath

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 eq).

-

Solvent and Reactant Addition: Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C using an ice bath. In the dropping funnel, prepare a solution of adipic anhydride (1.0 eq) and anhydrous cyclohexane (1.5 eq) in 50 mL of anhydrous dichloromethane.

-

Acylation Reaction: Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for 3 hours.

-

Reaction Quench: Cool the reaction mixture back to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of 100 mL of cold deionized water, followed by 20 mL of concentrated hydrochloric acid to dissolve the aluminum salts.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with 100 mL of deionized water, followed by 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal and Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Section 3: Characterization and Data Analysis

The successful synthesis of this compound must be confirmed through rigorous characterization.

Physicochemical Properties

The following table summarizes the expected physicochemical properties of the target compound.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₃H₂₂O₃ | [4] |

| Molecular Weight | 226.31 g/mol | [4] |

| Boiling Point | 398.6±25.0 °C | [5] |

| Density | 1.053±0.06 g/cm³ | [4][5] |

| pKa | 4.74±0.10 | [5] |

| XLogP3 | 2.7 | [4] |

| PSA | 54.4 Ų | [4] |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the methylene protons of the heptanoic acid chain, and the absence of a terminal aldehyde proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, the carbons of the cyclohexyl ring, and the methylene carbons of the aliphatic chain.

-

IR (Infrared) Spectroscopy: The IR spectrum will be crucial for identifying the functional groups. Look for a strong absorption band for the ketone C=O stretch (around 1710 cm⁻¹) and a broad absorption for the carboxylic acid O-H stretch (around 3300-2500 cm⁻¹) overlapping with the C-H stretches, as well as the carboxylic acid C=O stretch (around 1700 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight.

Section 4: Potential Applications and Future Directions